![molecular formula C10H6ClO2P B3280807 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine CAS No. 72310-28-2](/img/structure/B3280807.png)
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine
Overview
Description
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine is a chemical compound with the molecular formula C10H6ClO2P . It is also known by other names such as 2-Chloronaphtho[1,8-de]-1,3,2-dioxaphosphorin .
Synthesis Analysis
The synthesis of this compound involves several steps . The direct reaction of lithiated naphtho[1,8-cd]-1,2-dithiole with PCl3 in THF does not lead to the preferred compound. Thus, lithiated naphtho[1,8-cd]-1,2-dithiole was reacted with one equivalent of (diethylamino)dichlorophosphine giving 2-(diethylamino)-naphtho[1,8-de][1,3,2]dithiaphosphinine .Molecular Structure Analysis
The molecular weight of this compound is 224.58 . More detailed structural analysis would require specific experimental data such as X-ray diffraction or NMR spectroscopy .Scientific Research Applications
Chemical Reactions and Derivatives
2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine, a variant of the 1,3,2-dioxaphosphinine class of compounds, is involved in various chemical reactions leading to the synthesis of different derivatives. For instance, its reaction with chloral and hexafluoroacetone results in the formation of compounds like 2-chlorocarbonylphenyl 2,2-dichlorovinyl phosphonate and derivatives of 1,3,2-benzodioxaphosphepine (Mironov et al., 2011). Such reactions contribute to expanding the chemical diversity and potential applications of these compounds in scientific research.
Synthesis of Novel Compounds
The synthesis of novel compounds using this compound derivatives is an active area of research. For example, novel benzo[e][1,3,2]diazaphosphinino[1,6-c][1,3,2]oxazaphosphinines were synthesized from reactions involving these derivatives (Ali et al., 2019). These syntheses are crucial for the development of new molecules with potential applications in various fields, including pharmaceuticals and materials science.
Applications in NMR Spectroscopy
This compound derivatives are used in NMR (Nuclear Magnetic Resonance) spectroscopy. For instance, 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane, a related compound, is utilized as a reagent in quantitative 31P NMR analysis for the study of hydroxyl groups in lignins (Granata & Argyropoulos, 1995). Such applications are important for understanding complex molecular structures and reactions.
Antibacterial Activity
Compounds synthesized from this compound show antibacterial properties. For instance, certain derivatives were evaluated and exhibited moderate antibacterial activity, expanding the potential of these compounds in medicinal chemistry (Prasad et al., 2006).
Safety and Hazards
The safety data sheet for 2-Chloronaphtho[1,8-de][1,3,2]dioxaphosphinine advises avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
3-chloro-2,4-dioxa-3-phosphatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClO2P/c11-14-12-8-5-1-3-7-4-2-6-9(13-14)10(7)8/h1-6H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKNLQOLORCUNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)OP(OC3=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClO2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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